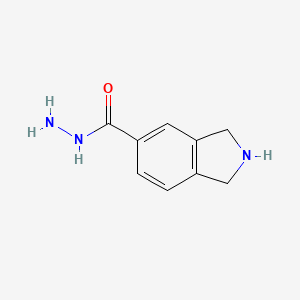
Isoindoline-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoindoline-5-carbohydrazide is a chemical compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered attention due to its unique chemical structure and potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoindoline-5-carbohydrazide can be synthesized through several synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This scaffold can then be further modified to obtain this compound.
Another approach involves the cycloaddition reaction of azides with alkenes, followed by thermolysis to yield fused isoindoline derivatives . This method is efficient and regioselective, allowing for the synthesis of various substituted isoindoline derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts and advanced purification techniques is common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Isoindoline-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced isoindoline derivatives with different functional groups.
Applications De Recherche Scientifique
Isoindoline-5-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of isoindoline-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Isoindoline-5-carbohydrazide can be compared with other similar compounds, such as:
N-isoindoline-1,3-dione: This compound shares a similar isoindoline nucleus but differs in its functional groups and reactivity.
Indole derivatives: These compounds have a similar aromatic structure and exhibit diverse biological activities.
This compound is unique due to its specific functional groups and the range of reactions it can undergo, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H11N3O |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
2,3-dihydro-1H-isoindole-5-carbohydrazide |
InChI |
InChI=1S/C9H11N3O/c10-12-9(13)6-1-2-7-4-11-5-8(7)3-6/h1-3,11H,4-5,10H2,(H,12,13) |
Clé InChI |
KHRFWRIUGRJZDJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CN1)C=C(C=C2)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


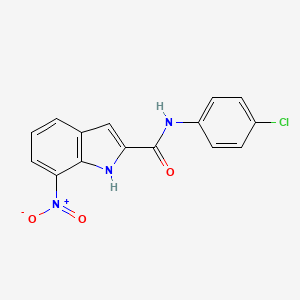


![N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine](/img/structure/B15220819.png)
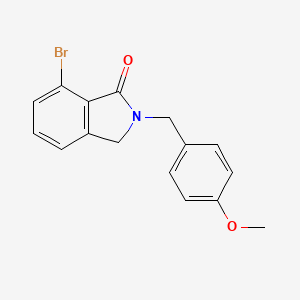

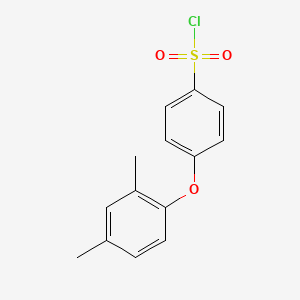
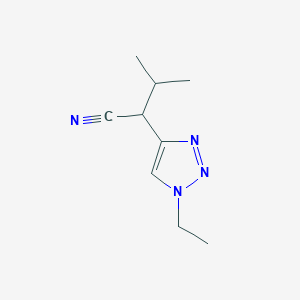
![6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220865.png)

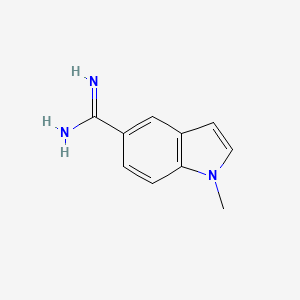


![(2S,3S)-2,3-Di-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B15220901.png)
